molecular formula C12H12BrNO B1485585 (3S,4R)-4-[2-(4-bromophenyl)ethynyl]pyrrolidin-3-ol CAS No. 2165484-96-6

(3S,4R)-4-[2-(4-bromophenyl)ethynyl]pyrrolidin-3-ol

Cat. No. B1485585
M. Wt: 266.13 g/mol
InChI Key: CWHXJTABXUUAEM-ZYHUDNBSSA-N
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Description

(3S,4R)-4-[2-(4-bromophenyl)ethynyl]pyrrolidin-3-ol, commonly referred to as 4-bromophenyl ethynyl pyrrolidin-3-ol, is a synthetic organic compound with a wide range of applications in scientific research. It is a versatile molecule that has been used in various fields such as drug discovery, biochemistry, and materials science. The compound has been extensively studied due to its interesting properties and potential applications.

Scientific Research Applications

4-bromophenyl ethynyl pyrrolidin-3-ol has been used in a variety of scientific research applications. It has been used as a building block in the synthesis of various bioactive compounds, such as inhibitors of protein kinases and other enzymes. It has also been used in the synthesis of organic semiconductors, which have potential applications in organic electronics and optoelectronics. Additionally, 4-bromophenyl ethynyl pyrrolidin-3-ol has been used in the synthesis of fluorescent and phosphorescent dyes, which can be used for imaging and sensing applications.

Mechanism Of Action

The mechanism of action of 4-bromophenyl ethynyl pyrrolidin-3-ol is not fully understood. However, it is believed that the compound acts as a substrate for enzymes, allowing them to catalyze certain reactions. Additionally, it is believed that the compound can act as a ligand, binding to certain proteins and other molecules in the body. This binding can result in changes in the activity of the target molecule, which can have a variety of effects.

Biochemical And Physiological Effects

The biochemical and physiological effects of 4-bromophenyl ethynyl pyrrolidin-3-ol are not well understood. However, some studies have shown that the compound can inhibit the activity of certain enzymes, such as protein kinases, and can also bind to certain proteins and other molecules in the body. Additionally, the compound has been shown to have anti-cancer properties, as well as anti-inflammatory and anti-bacterial properties.

Advantages And Limitations For Lab Experiments

4-bromophenyl ethynyl pyrrolidin-3-ol is a versatile compound that can be used in a variety of scientific research applications. One of the main advantages of using this compound is its high reactivity, which allows it to be used in a wide range of reactions. Additionally, the compound is relatively inexpensive and can be easily synthesized in the lab. However, there are some limitations to using this compound in lab experiments. For example, the compound is highly reactive and can be difficult to work with, as it can react with other compounds in the reaction solution. Additionally, the compound is toxic and should be handled with care.

Future Directions

The potential applications of 4-bromophenyl ethynyl pyrrolidin-3-ol are vast, and there are many potential future directions for research. One potential direction is the development of new compounds based on the structure of 4-bromophenyl ethynyl pyrrolidin-3-ol. Additionally, the compound could be used in the development of new drugs and drug delivery systems. Additionally, the compound could be used in the development of new materials for use in organic electronics and optoelectronics. Finally, the compound could be used in the development of new imaging and sensing technologies.

properties

IUPAC Name

(3S,4R)-4-[2-(4-bromophenyl)ethynyl]pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO/c13-11-5-2-9(3-6-11)1-4-10-7-14-8-12(10)15/h2-3,5-6,10,12,14-15H,7-8H2/t10-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWHXJTABXUUAEM-ZYHUDNBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)O)C#CC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CN1)O)C#CC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,4R)-4-[2-(4-bromophenyl)ethynyl]pyrrolidin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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